

Application Notes and Protocols for JSH-150 in Mouse Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JSH-150 is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] By inhibiting CDK9, **JSH-150** can suppress the expression of anti-apoptotic proteins like MCL-1 and oncogenes such as c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] These characteristics make **JSH-150** a promising candidate for anti-cancer therapeutics, particularly in hematological malignancies. This document provides detailed application notes and protocols for the use of **JSH-150** in mouse xenograft models, based on published preclinical data.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of **JSH-150** in a mouse xenograft model of acute myeloid leukemia (AML).

Table 1: **JSH-150** Dosage and Efficacy in MV4-11 Xenograft Model

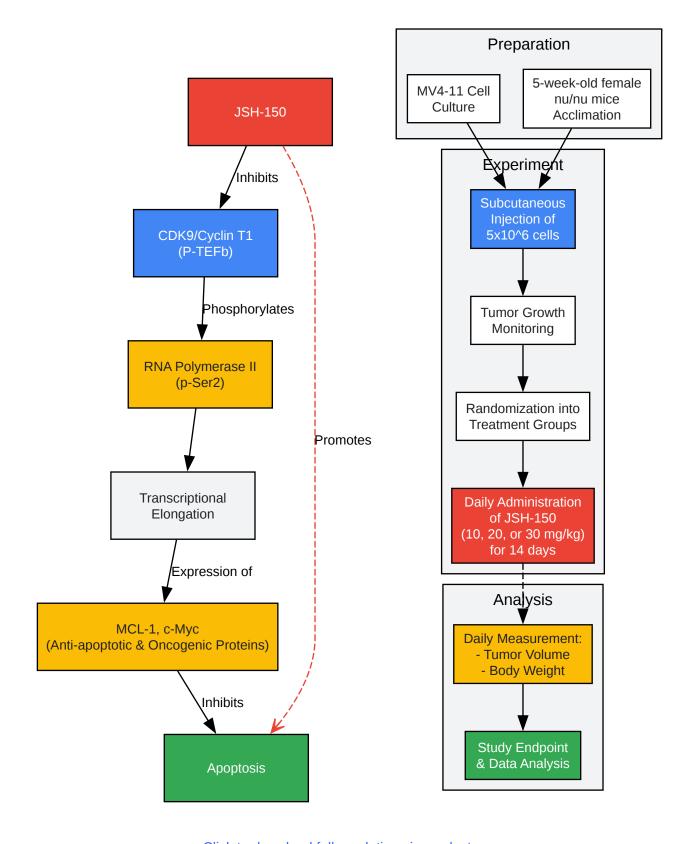


Parameter	Details	Reference
Cell Line	MV4-11 (Human Acute Myeloid Leukemia)	[1][2]
Animal Model	Five-week-old female nu/nu mice	
Dosages Tested	10, 20, and 30 mg/kg/day	[1]
Treatment Duration	14 days	[1]
Observed Efficacy	All tested dosages almost completely suppressed tumor progression.	[1][2]
Toxicity	No general cytotoxicity was observed, as indicated by stable animal body weight.	[1]
Post-Treatment Observation	Tumor recurrence was not observed in the 20 and 30 mg/kg dosage groups one week after stopping the treatment.	

Signaling Pathway

JSH-150 primarily acts by inhibiting the CDK9/Cyclin T1 complex, which is a core component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a downstream cascade of events that culminates in apoptosis.





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